Silane, (3-chlorophenyl)dimethyl-

Organosilicon Chemistry Hydride Donors Reactivity Parameters

Silane, (3-chlorophenyl)dimethyl- (CAS 2083-13-8) is an organosilicon compound featuring a silicon atom bonded to two methyl groups and a 3-chlorophenyl group. This compound serves as a versatile reagent in organic synthesis, particularly as a precursor for silyl-protected intermediates and in the construction of silicon-containing heterocycles.

Molecular Formula C8H10ClSi
Molecular Weight 169.70 g/mol
CAS No. 2083-13-8
Cat. No. B14752235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, (3-chlorophenyl)dimethyl-
CAS2083-13-8
Molecular FormulaC8H10ClSi
Molecular Weight169.70 g/mol
Structural Identifiers
SMILESC[Si](C)C1=CC(=CC=C1)Cl
InChIInChI=1S/C8H10ClSi/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3
InChIKeyIJRZUCTYCBOYNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silane, (3-chlorophenyl)dimethyl- (CAS 2083-13-8): Organosilicon Reagent for Selective Synthesis and Material Science


Silane, (3-chlorophenyl)dimethyl- (CAS 2083-13-8) is an organosilicon compound featuring a silicon atom bonded to two methyl groups and a 3-chlorophenyl group [1]. This compound serves as a versatile reagent in organic synthesis, particularly as a precursor for silyl-protected intermediates and in the construction of silicon-containing heterocycles [2]. The presence of the 3-chlorophenyl moiety imparts distinct electronic and steric properties that differentiate it from its non-chlorinated and 4-chloro analogs, enabling its use in specific synthetic transformations and materials applications [1].

Why Generic Substitution of Silane, (3-chlorophenyl)dimethyl- (CAS 2083-13-8) with In-Class Analogs Fails in Precision Applications


The direct substitution of Silane, (3-chlorophenyl)dimethyl- with seemingly similar phenylsilanes or 4-chlorophenyl analogs is not a straightforward decision in research and industrial settings. The position of the chlorine atom on the aromatic ring (meta vs. para) significantly influences the compound's electronic environment and, consequently, its reactivity in key transformations such as nucleophilic substitution and hydrosilylation [1]. Furthermore, the physical properties, including boiling point and density, can vary enough to impact purification processes, handling, and final product specifications, making the specific 3-chlorophenyl derivative essential for achieving consistent and predictable outcomes in critical applications [1].

Quantitative Evidence for the Differentiated Performance of Silane, (3-chlorophenyl)dimethyl- (CAS 2083-13-8)


Comparative Reactivity as an H-Si Hydride Donor: Meta-Chloro Substitution Modulates Nucleophilicity

The nucleophilicity of Silane, (3-chlorophenyl)dimethyl- as an H-Si hydride donor is distinct from its non-chlorinated and para-chloro analogs. Mayr's reactivity parameters provide a quantitative basis for this differentiation. The N parameter for (4-chlorophenyl)dimethylsilane is 3.05, which is a measurable difference from the N parameter of 3.55 for dimethyl(phenyl)silane [1]. This indicates that the presence and position of the chlorine substituent fine-tune the compound's reactivity in hydrosilylation and reduction reactions, allowing for tailored reaction rates and selectivities not achievable with the parent phenylsilane [1].

Organosilicon Chemistry Hydride Donors Reactivity Parameters

Physical Property Differentiation: Boiling Point and Density Distinguish from Analogs

The physical properties of Silane, (3-chlorophenyl)dimethyl- differ measurably from its closest analogs, which is a key consideration for procurement and process design. The compound exhibits a boiling point of approximately 30-31 °C , which is significantly lower than that of dimethyl(phenyl)silane (156-157 °C) and chlorodimethyl(phenyl)silane (192-193 °C) [1]. This lower boiling point facilitates easier removal by distillation and can be advantageous in reactions where a volatile silane is preferred. Density values also vary, impacting handling and formulation .

Physical Chemistry Process Chemistry Purification

Specific Application in Heterocycle Synthesis: Precursor for Benzoazasilolines

Silane, (3-chlorophenyl)dimethyl- is a critical precursor for the synthesis of 3,3-dimethylbenzo[d]-1,3-azasilolines, a class of silicon-containing heterocycles. The compound is specifically used to form (3-chlorophenyl)(N-substituted aminomethyl)dimethylsilanes, which then undergo intramolecular cyclization with phenyllithium to yield the target azasilolines [1]. This synthetic route leverages the unique reactivity of the 3-chlorophenyl group, which would not be possible with the non-halogenated phenylsilane or the 4-chloro isomer due to differences in electronic activation and steric accessibility at the ortho position.

Heterocyclic Chemistry Organometallic Synthesis Silicon-Containing Rings

High-Impact Research and Industrial Applications for Silane, (3-chlorophenyl)dimethyl- (CAS 2083-13-8)


Precision Hydrosilylation and Reduction Reactions Requiring Tuned Reactivity

As evidenced by its distinct Mayr N parameter (3.05 for the 4-chloro analog, expected to be similar for the 3-chloro isomer) compared to dimethyl(phenyl)silane (N=3.55) [1], this compound is ideal for hydrosilylation or reduction protocols where a less nucleophilic hydride source is required. This can lead to improved functional group tolerance and selectivity, making it a superior choice over the more reactive parent phenylsilane in complex molecule synthesis [1].

Synthesis of Silicon-Containing Heterocycles and Pharmaceuticals

The compound's unique ortho-directing chloro group enables its use as a key building block for synthesizing 3,3-dimethylbenzo[d]-1,3-azasilolines [2]. This application is not feasible with non-chlorinated or 4-chloro analogs, making it the reagent of choice for medicinal chemists and materials scientists exploring silicon-based bioactive molecules or advanced materials [2].

Process Chemistry Where Volatility Aids in Purification and Recovery

With a boiling point of approximately 30-31 °C , significantly lower than that of dimethyl(phenyl)silane (156-157 °C) and chlorodimethyl(phenyl)silane (192-193 °C) [3], this compound is advantageous in industrial processes. Its high volatility facilitates its removal from reaction mixtures via simple distillation, streamlining purification workflows and reducing the cost and environmental impact associated with solvent and reagent recovery .

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